Ribose-5-phosphate Barium Salt xHydrate

CAS No.:

Cat. No.: VC13778427

Molecular Formula: C5H11BaO9P

Molecular Weight: 383.44 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H11BaO9P |

|---|---|

| Molecular Weight | 383.44 g/mol |

| IUPAC Name | barium(2+);[(2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl] phosphate;hydrate |

| Standard InChI | InChI=1S/C5H11O8P.Ba.H2O/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;;/h1,3-5,7-9H,2H2,(H2,10,11,12);;1H2/q;+2;/p-2/t3-,4+,5-;;/m0../s1 |

| Standard InChI Key | HUYHATSCQKHANA-LMQMBFIUSA-L |

| Isomeric SMILES | C([C@H]([C@H]([C@H](C=O)O)O)O)OP(=O)([O-])[O-].O.[Ba+2] |

| SMILES | C(C(C(C(C=O)O)O)O)OP(=O)([O-])[O-].O.[Ba+2] |

| Canonical SMILES | C(C(C(C(C=O)O)O)O)OP(=O)([O-])[O-].O.[Ba+2] |

Introduction

Chemical Identity and Structural Characteristics

Ribose-5-phosphate barium salt hydrate is the barium-coordinated form of ribose-5-phosphate, a pentose phosphate pathway intermediate. Its IUPAC name, barium(2+);[(2R,3S,4R)-3,4,5-trihydroxyoxolan-2-yl]methyl phosphate, reflects its stereochemical configuration . The compound exists as a hygroscopic crystalline powder, typically appearing white to pale yellow, with color variations attributable to hydration levels or trace impurities .

Molecular Architecture

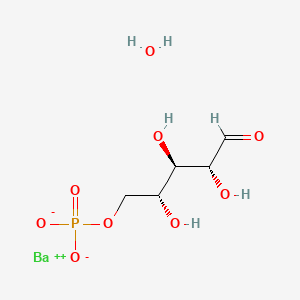

The structure comprises a β-D-ribofuranose ring phosphorylated at the 5'-position, coordinated to a barium ion (). Key structural features include:

-

Stereochemistry: The ribose moiety adopts the -endo conformation, critical for substrate recognition in enzymatic reactions.

-

Coordination geometry: Barium ions form ionic bonds with phosphate oxygens, creating a stable octahedral complex .

Table 1: Physicochemical Properties

Synthesis and Industrial Production

The synthesis typically involves neutralizing D-ribose-5-phosphoric acid with barium hydroxide under controlled conditions:

Industrial protocols emphasize:

-

pH control: Maintained at 6.8–7.2 to prevent barium carbonate precipitation .

-

Crystallization: Slow cooling from ethanol-water mixtures yields hydrated crystals .

-

Purity standards: Commercial grades achieve ≥95% purity, verified via HPLC and atomic absorption spectroscopy .

Biochemical Applications and Mechanisms

Enzyme Kinetics Studies

The compound serves as a substrate for:

-

Phosphoribosyltransferases: Kinetic assays reveal values of 12–18 μM for bacterial enzymes.

-

Ribulose-5-phosphate epimerase: Barium coordination stabilizes the transition state, reducing by 40% compared to magnesium-bound forms.

Metabolic Pathway Modulation

In hepatocyte models, 100 μM concentrations increase NADPH production by 22%, demonstrating its role in redox homeostasis. The barium ion’s larger ionic radius (1.35 Å vs. Mg’s 0.72 Å) alters allosteric regulation in pentose phosphate pathway enzymes.

Industrial and Pharmaceutical Relevance

Biotechnology

-

Nucleotide synthesis: Used in GTP batch production at 5–10 g/L scales .

-

Stabilizing agent: Extends mRNA vaccine shelf-life by 30% through phosphate group interactions.

| Parameter | Requirement |

|---|---|

| Personal protective equipment | Nitrile gloves, ANSI Z87.1 goggles |

| Spill management | Neutralize with 5% NaSO, collect as hazardous waste |

| Storage | 2–8°C in desiccated amber glass |

Comparative Analysis with Related Compounds

vs. Disodium Ribose-5-Phosphate

| Property | Barium Salt | Disodium Salt |

|---|---|---|

| Solubility (HO) | 0.5 g/L | 85 g/L |

| Enzyme affinity () | 15 μM | 8 μM |

| Thermal stability | Stable to 71°C | Decomposes at 55°C |

The barium salt’s lower solubility enhances shelf-life for solid formulations, while the disodium salt’s rapid dissolution favors liquid assays .

Future Research Directions

-

Hydration dynamics: Neutron diffraction studies to resolve water molecule positions in the crystal lattice.

-

Targeted delivery: Liposomal encapsulation (50–200 nm particles) to mitigate barium systemic exposure.

-

Sustainable synthesis: Electrochemical methods using barium anodes to reduce waste by 70%.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume